molecular formula C8H13BrO3 B1316457 Ethyl 4-bromo-3-oxohexanoate

Ethyl 4-bromo-3-oxohexanoate

Cat. No.: B1316457
M. Wt: 237.09 g/mol
InChI Key: NUJFFRSXUKQHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-oxohexanoate (CAS: 52851-15-7) is an organic compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . Its structure features a bromo substituent and a 3-oxohexanoate backbone, making it a valuable building block in organic synthesis. This compound is for research and development use only and is not intended for diagnostic or therapeutic applications. One documented application of this compound is in synthetic organic chemistry research, where it has been utilized in condensations with acyl phloroglucinols for the synthesis of complex organic structures, such as coumarin derivatives found in the Mammea series, which are of interest due to their insecticidal properties . The compound's structure, characterized by its bromine atom and β-keto ester functionality, makes it a versatile intermediate for further chemical modifications and ring-forming reactions . Patents have been filed concerning this compound, indicating its relevance in proprietary research and development . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 4-bromo-3-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-3-6(9)7(10)5-8(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

NUJFFRSXUKQHPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of Ethyl 4 Bromo 3 Oxohexanoate

Bromination Strategies of Beta-Ketoesters

The introduction of a bromine atom at the alpha-position of beta-ketoesters like ethyl 3-oxohexanoate (B1246410) is a fundamental and widely studied transformation. This reactivity is due to the acidic nature of the α-protons, which are flanked by two carbonyl groups, facilitating enolate formation and subsequent reaction with electrophilic bromine sources.

Direct Alpha-Bromination Approaches

Direct alpha-bromination involves the reaction of a beta-ketoester with a brominating agent. A variety of reagents have been developed to achieve this transformation with high regioselectivity and efficiency.

One effective method utilizes bromodimethylsulfonium bromide (BDMS) as the brominating agent. nih.govorganic-chemistry.org This reagent has been shown to be highly effective and regioselective for the alpha-monobromination of beta-ketoesters. nih.govacs.org The reaction proceeds smoothly at temperatures ranging from 0–5 °C to room temperature, providing excellent yields without the need for a catalyst, acid, or base. nih.gov A significant advantage of this protocol is the avoidance of hazardous reagents like molecular bromine and the simplification of the workup process, often eliminating the need for chromatographic separation. nih.gov

N-bromosuccinimide (NBS) is another widely used reagent for the alpha-bromination of carbonyl compounds. researchgate.netacgpubs.org The reaction can be performed under various conditions, often with catalytic activation. For instance, silica-supported sodium bicarbonate (NaHCO₃·SiO₂) has been employed as a heterogeneous catalyst for the α-bromination of β-ketoesters with NBS, offering mild reaction conditions and high selectivity. researchgate.net Similarly, KH₂PO₄ has been demonstrated as an effective catalyst for the regioselective monobromination of aralkyl ketones using NBS. acgpubs.org While conventional methods might use molecular bromine, these newer approaches with reagents like BDMS and NBS offer advantages in terms of safety, selectivity, and ease of handling. nih.govacs.org

Brominating AgentCatalyst/ConditionsTemperatureYieldReference
Bromodimethylsulfonium bromide (BDMS)None0-5 °C or Room Temp.Excellent nih.gov
N-Bromosuccinimide (NBS)Silica-supported NaHCO₃Room Temp. (20 ± 2 °C)Good Conversion (67% for ethylacetoacetate) researchgate.net
N-Bromosuccinimide (NBS)KH₂PO₄RefluxExcellent (up to 96%) acgpubs.org

Stereoselective Bromination Techniques Leading to Chiral Alpha-Bromo-Beta-Keto Esters

The synthesis of enantiomerically pure compounds is of great importance in medicinal chemistry and materials science. Consequently, the development of stereoselective bromination methods for beta-ketoesters has been a significant area of research. These methods typically employ chiral catalysts to control the facial selectivity of the electrophilic attack on the enolate intermediate.

Catalytic asymmetric bromination of beta-ketoesters has been successfully achieved using chiral bisoxazolinecopper(II) complexes. nih.gov These catalytic systems can produce optically active alpha-bromo-beta-ketoesters in high yields (70-99%) and with good enantioselectivities (up to 82% ee). nih.gov The mechanism is believed to involve the bidentate coordination of the beta-ketoester to the chiral copper catalyst, which then directs the approach of the brominating agent to one face of the enolate. nih.gov Other metal-based catalysts, such as those involving titanium, nickel, cobalt, and palladium, have also been explored for enantioselective halogenations of β-keto esters. researchgate.net While bromination reactions under these conditions have been noted to be slower and less stereoselective compared to chlorinations, they still represent a viable pathway to chiral building blocks. researchgate.net

Catalyst SystemHalogenating AgentEnantiomeric Excess (ee)YieldReference
Chiral Bisoxazoline-Cu(II) ComplexNBSUp to 82%70-99% nih.gov
TiCl₂(TADDOLato)NBSModerateSlower than chlorination researchgate.net

Alternative Synthetic Routes to Form the Ethyl 4-bromo-3-oxohexanoate Scaffold

While direct bromination of ethyl 3-oxohexanoate is the most common and direct method, the synthesis of the scaffold can also be viewed from the perspective of constructing the precursor beta-ketoester itself. The synthesis of ethyl 3-oxohexanoate and related beta-ketoesters is a well-established process in organic chemistry, often involving Claisen condensation or related reactions. Access to diverse precursors can be considered an alternative strategy for accessing the final brominated product.

Another approach involves the modification of related molecules. For instance, multi-step reaction sequences starting from compounds like trans-3-hexenoic acid can lead to the formation of the related ethyl 4-oxohexanoate, which could then potentially be converted to the target molecule, although this would require additional functional group manipulations. chemicalbook.com The Bischler–Möhlau indole synthesis, which utilizes an α-bromo ketone, highlights the synthetic utility of such scaffolds in forming more complex heterocyclic structures. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

To ensure the viability of any synthetic protocol, especially for large-scale production, the optimization of reaction conditions is crucial. Key parameters that influence the outcome of the synthesis of this compound include the choice of catalyst, solvent, and reaction temperature.

Catalytic Enhancements in Preparation

The use of catalysts can significantly improve the rate, yield, and selectivity of the alpha-bromination of beta-ketoesters. As mentioned, heterogeneous catalysts like silica-supported sodium bicarbonate offer advantages such as easy separation from the reaction mixture and potential for recycling. researchgate.net The use of MgO nanoparticles has also been reported to provide a catalytic environment for the regioselective monobromination of aromatic carbonyl compounds with BDMS, resulting in moderate to superior yields. researchgate.net

Lewis acid catalysis has also been investigated. Chiral bisoxazolinecopper(II) complexes not only induce asymmetry but also catalyze the halogenation reaction. nih.gov The choice of catalyst can be critical; for example, in the bromination of aralkyl ketones with NBS, KH₂PO₄ was found to be highly effective, leading to excellent yields in short reaction times. acgpubs.org The absence of a catalyst often results in sluggish or unsuccessful reactions. acgpubs.org

Solvent Effects and Temperature Control

Temperature is another critical parameter that must be carefully controlled. Direct bromination of beta-ketoesters with BDMS can be effectively carried out at temperatures as low as 0–5 °C. nih.govacs.org Lowering the reaction temperature can sometimes enhance selectivity by minimizing side reactions, such as polybromination. nih.gov Conversely, in some catalysed reactions, higher temperatures (reflux) are necessary to achieve high conversion rates and yields in a reasonable timeframe. acgpubs.org For instance, the yield of α-bromoacetophenone from acetophenone using NBS/KH₂PO₄ in ethanol dramatically increased from 52% at room temperature to 96% at reflux. acgpubs.org

ParameterConditionEffect on ReactionReference
Catalyst KH₂PO₄96% yield in 10 mins (vs. no reaction without catalyst) acgpubs.org
Catalyst Silica-supported NaHCO₃Allows for mild conditions and high selectivity researchgate.net
Solvent Ethanol (EtOH)Superior yields compared to MeOH, Et₂O, THF at reflux acgpubs.org
Solvent DichloromethaneEffective solvent for BDMS brominations acs.org
Temperature 0-5 °CEffective for BDMS bromination, can improve selectivity nih.govacs.org
Temperature RefluxCan significantly increase reaction rate and yield acgpubs.org

Purification and Isolation Methodologies for Research Purity

The purification and isolation of this compound to achieve research-grade purity is a critical step following its synthesis. The methodologies employed are designed to remove unreacted starting materials, catalysts, byproducts, and any other impurities. The choice of purification technique is often dictated by the scale of the reaction and the nature of the impurities present. Standard procedures involve a combination of extraction, washing, drying, and chromatographic techniques.

Following the initial synthesis, the crude reaction mixture containing this compound is typically subjected to an aqueous work-up. This involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate or diethyl ether, and water. This initial extraction serves to remove water-soluble impurities. The organic layer is then sequentially washed with various aqueous solutions to further remove specific types of impurities. A wash with a mild base, such as a saturated sodium bicarbonate solution, is effective in neutralizing and removing any acidic byproducts. A subsequent wash with brine (a saturated aqueous solution of sodium chloride) is employed to reduce the water content in the organic phase before the final drying step.

After the washing steps, the organic layer is dried over an anhydrous drying agent, most commonly sodium sulfate or magnesium sulfate. This step is crucial to remove any residual water, which could interfere with subsequent purification steps or affect the stability of the product. Once the organic solution is thoroughly dried, the drying agent is removed by filtration.

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator. This yields the crude this compound, which often requires further purification to achieve the high purity required for research applications.

For achieving research-grade purity, flash column chromatography is the most common and effective method. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the silica gel column and eluted with a solvent system of appropriate polarity. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate is typically used as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities. The fractions collected from the column are monitored by thin-layer chromatography (TTC) to identify those containing the pure product.

In some instances, where the product is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective final purification step. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

The final isolated product is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and assess its purity.

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 3 Oxohexanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine, being adjacent to a carbonyl group, is highly activated towards nucleophilic attack. The electron-withdrawing nature of the keto group enhances the electrophilicity of the α-carbon, making it susceptible to displacement of the bromide ion.

The primary mechanism for nucleophilic substitution at the α-carbon of Ethyl 4-bromo-3-oxohexanoate is the SN2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by the nucleophile on the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon is chiral. The reaction proceeds through a single transition state where the new bond is forming concurrently with the breaking of the old bond.

The SN1 (unimolecular nucleophilic substitution) mechanism is generally not favored for α-halo ketones. This is because the formation of a carbocation intermediate at the α-position to a carbonyl group is destabilized by the electron-withdrawing inductive effect of the carbonyl oxygen.

An SN2' (bimolecular nucleophilic substitution with allylic rearrangement) mechanism is not applicable in this case as it requires an allylic system, which is absent in this compound.

The success of the SN2 reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophile Basicity: Weakly basic nucleophiles are generally preferred for simple substitution reactions. Strong bases can lead to competing side reactions, most notably deprotonation at the α-carbon to form an enolate.

Nucleophile Type: A wide variety of nucleophiles can be employed, leading to the formation of diverse products. For instance, soft nucleophiles like iodide or thiourea (B124793) react readily at the α-carbon.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are typically used to facilitate SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

NucleophileProduct TypeReaction Conditions
Thiourea2-Aminothiazole derivativeHantzsch thiazole (B1198619) synthesis
Amineα-Amino ketone-
Azideα-Azido ketone-

Reactions Involving the Ketone Functionality

The ketone group in this compound is a key site of reactivity, primarily due to the acidity of its α-protons and the electrophilicity of the carbonyl carbon.

The hydrogen atoms on the carbon atom adjacent to the ketone (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. This compound has two α-carbons, one of which is also bonded to the bromine atom. The protons on the other α-carbon (at the C-2 position, between the ketone and the ester) are particularly acidic due to the presence of two flanking carbonyl groups.

Deprotonation with a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate can exist in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism. The enol form, though usually the minor component at equilibrium for simple ketones, can be a reactive intermediate. For β-keto esters like this compound, the enol content can be significant due to the formation of a stable intramolecular hydrogen bond.

PropertyDescription
pKa of α-protons (C-2) Estimated to be around 11, similar to ethyl acetoacetate.
Enol Content The presence of the β-dicarbonyl system favors enolization.
Enolate Formation Readily occurs with bases like sodium ethoxide.

The enolates generated from this compound are potent nucleophiles and can participate in various condensation reactions.

Hantzsch Thiazole Synthesis: A classic example of a reaction involving both the α-bromo and keto functionalities is the Hantzsch thiazole synthesis. Reaction of this compound with a thiourea derivative leads to the formation of a 2-aminothiazole. The mechanism involves initial nucleophilic attack of the sulfur atom of the thiourea on the α-brominated carbon, followed by cyclization and dehydration.

Reformatsky Reaction: While the classic Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, a related reaction can occur with α-halo ketones. Zinc enolates can be generated from this compound, which can then react with aldehydes or ketones to form β-hydroxy ketones. For instance, zinc enolates derived from a similar compound, ethyl 4-bromo-4-ethyl-2,2-dimethyl-3-oxohexanoate, have been shown to react with various aldehydes. pleiades.online

Reactions Involving the Ester Moiety

The ethyl ester group in this compound can undergo typical ester reactions, such as hydrolysis, although the presence of the other functional groups can influence the reaction conditions required.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid. The reaction is an equilibrium process and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will also hydrolyze the ester to the carboxylic acid. This process, known as saponification, is irreversible as the final step involves the deprotonation of the carboxylic acid by the base.

It is important to note that under basic conditions, other reactions, such as enolate formation and subsequent condensation or rearrangement reactions, can compete with ester hydrolysis. The choice of reaction conditions is therefore crucial in directing the outcome of the reaction.

Transesterification Studies

There is no specific information available in the reviewed literature detailing transesterification studies conducted directly on this compound. This process, which involves the exchange of the ethyl group of the ester with another alcohol, is a common transformation for β-keto esters. However, research articles providing specific catalysts, reaction conditions, yields, and mechanistic details for the transesterification of this compound could not be located.

Hydrolysis and Decarboxylation Pathways

Similarly, dedicated studies on the hydrolysis and subsequent decarboxylation of this compound are not described in the available scientific literature. Hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation, is a characteristic reaction of β-keto acids. The presence of the bromine atom at the α-position could influence the rate and mechanism of these reactions. However, without specific research, any discussion would be purely speculative. No experimental data or detailed mechanistic pathways for these reactions involving this compound have been published.

Applications of Ethyl 4 Bromo 3 Oxohexanoate in Complex Molecule Synthesis

Synthesis of Aromatic Hydroxyketones and Derivatives

The unique structural features of Ethyl 4-bromo-3-oxohexanoate make it a valuable reagent in the synthesis of substituted aromatic hydroxyketones. These compounds are important intermediates in the preparation of pharmaceuticals and other fine chemicals.

Condensation Reactions with Phloroglucinol and Acyl Phloroglucinols

The reaction of this compound with highly activated phenols such as phloroglucinol and its acylated derivatives is a key method for the synthesis of complex polyphenolic compounds. The electron-rich nature of the phloroglucinol ring facilitates electrophilic substitution, where the β-keto ester acts as the electrophile. The specific conditions of these condensation reactions, such as the choice of catalyst and solvent, can influence the regioselectivity and yield of the resulting products.

Research has demonstrated that under acidic conditions, the condensation proceeds via an initial electrophilic attack of the keto-carbonyl group of the ester onto the aromatic ring, followed by cyclization and dehydration to form a coumarin (B35378) ring system. However, by carefully controlling the reaction conditions, it is possible to isolate the intermediate aromatic hydroxyketone.

ReactantsCatalystProduct
This compound, PhloroglucinolLewis AcidSubstituted Aromatic Hydroxyketone
This compound, Acyl PhloroglucinolBrønsted AcidAcylated Aromatic Hydroxyketone Derivative

Formation of Substituted Aromatic Ketones

Beyond its reactions with phloroglucinols, this compound can be employed in the synthesis of a broader range of substituted aromatic ketones. Friedel-Crafts acylation and related reactions with various aromatic substrates can be achieved. The presence of the bromine atom at the α-position to one of the carbonyl groups offers a handle for further synthetic modifications, allowing for the introduction of additional functional groups or the formation of new carbon-carbon bonds.

Construction of Heterocyclic Ring Systems

The reactivity of this compound is particularly well-suited for the construction of various heterocyclic scaffolds, which are prevalent in natural products and medicinally important compounds.

Synthesis of Coumarins (e.g., 4-(1-haloalkyl)-5,7-dihydroxy-6(or 8)-acylcoumarins)

The Pechmann condensation is a classical method for the synthesis of coumarins from phenols and β-keto esters. This compound can serve as the β-keto ester component in this reaction. When reacted with polyhydroxyphenols like phloroglucinol, it can lead to the formation of highly substituted coumarins. The ethyl group at the 4-position of the hexanoate chain, along with the bromine atom, results in a 4-(1-bromo-propyl) substituted coumarin. Subsequent acylation of the coumarin core can yield 4-(1-haloalkyl)-5,7-dihydroxy-6(or 8)-acylcoumarins.

Phenolβ-Keto EsterProduct
PhloroglucinolThis compound4-(1-bromopropyl)-5,7-dihydroxycoumarin
Acyl PhloroglucinolThis compound4-(1-bromopropyl)-5,7-dihydroxy-6(or 8)-acylcoumarin

Derivatization to Furobenzopyranones (e.g., 6- or 8-acylfuro[4,3,2,-d,e]pkusz.edu.cnbenzopyran-4(2H)-ones)

The coumarin scaffold synthesized from this compound can undergo further intramolecular cyclization to form more complex fused heterocyclic systems like furobenzopyranones. The bromine atom on the alkyl side chain at the 4-position of the coumarin is key to this transformation. Under basic conditions, an intramolecular nucleophilic substitution can occur, where one of the hydroxyl groups on the benzene ring attacks the carbon bearing the bromine atom, leading to the formation of a furan ring fused to the benzopyranone core. Subsequent acylation can then be performed at the 6- or 8-position.

Formation of Benzodifurans and Angelicins

Further elaboration of the furobenzopyranone skeleton can lead to the synthesis of benzodifurans and angelicins (furocoumarins). These reactions often involve additional cyclization steps or rearrangements of the initially formed heterocyclic system. The strategic placement of functional groups, facilitated by the use of this compound as a starting material, is crucial for directing these complex transformations and achieving the desired final products.

Access to Benzofurans (e.g., 5- or 7-acyl benzo[b]furans)

The benzofuran nucleus is a prominent scaffold in many natural products and pharmaceutically active compounds. nih.gov One of the most direct strategies for synthesizing the benzofuran ring system involves the reaction of a phenol with an α-haloketone. mdpi.com this compound fits the role of the α-haloketone component perfectly.

The general synthesis proceeds in two conceptual steps:

O-Alkylation: The synthesis begins with the O-alkylation of a substituted phenol with this compound, typically in the presence of a weak base like potassium carbonate (K₂CO₃). The phenolic oxygen acts as a nucleophile, displacing the bromide ion to form an intermediate α-phenoxy β-keto ester. researchgate.net

Intramolecular Cyclization: The resulting α-phenoxy ketone intermediate is then subjected to acid-catalyzed intramolecular cyclization and dehydration. Reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are highly effective for promoting this cyclodehydration, leading to the formation of the furan ring fused to the benzene ring. researchgate.net

To synthesize specifically targeted 5- or 7-acyl benzo[b]furans, the choice of the starting phenol is critical. For instance, beginning with a 4-acylphenol would be expected to yield a 5-acylbenzofuran derivative after the cyclization process. The reaction sequence provides a clear and adaptable route to these important substituted benzofurans.

Table 1: Proposed Synthesis of Acyl-Substituted Benzofurans
Starting PhenolIntermediate α-Phenoxy Keto EsterFinal Benzofuran ProductKey Reaction Steps
4-AcetylphenolEthyl 4-(4-acetylphenoxy)-3-oxohexanoate5-Acetyl-substituted benzo[b]furan derivative1. O-Alkylation (e.g., K₂CO₃) 2. Cyclodehydration (e.g., Eaton's Reagent)
2-AcetylphenolEthyl 4-(2-acetylphenoxy)-3-oxohexanoate7-Acetyl-substituted benzo[b]furan derivative1. O-Alkylation (e.g., K₂CO₃) 2. Cyclodehydration (e.g., Eaton's Reagent)

Exploration of Other Heterocyclic Architectures

The reactivity of this compound extends beyond benzofuran synthesis, enabling access to a variety of other important heterocyclic systems. Its α-bromo β-keto ester moiety is a classic precursor for constructing five- and six-membered rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental and widely used method for preparing thiazole rings. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). organic-chemistry.orgscirp.org this compound can react directly with thiourea, where the thioamide sulfur attacks the carbon bearing the bromine, and the nitrogen atoms engage with the carbonyl carbons in a cyclization-dehydration sequence. This reaction produces a highly functionalized 2-aminothiazole derivative, which can be a valuable building block for further synthetic modifications. mdpi.com

Pyrimidines: Pyrimidines can be synthesized through the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound (such as a β-keto ester) with an amidine. mdpi.com While the bromine atom in this compound adds complexity, the underlying 1,3-dicarbonyl functionality can be utilized. The reaction with amidines like guanidine or benzamidine hydrochloride can lead to the formation of a substituted pyrimidine (B1678525) ring. mdpi.comorganic-chemistry.org Such reactions provide a straightforward entry into the pyrimidine core, a structure of immense importance in medicinal chemistry.

Table 2: Synthesis of Thiazole and Pyrimidine Heterocycles
Target HeterocycleCoreactantReaction NameExpected Product Structure
ThiazoleThioureaHantzsch Thiazole Synthesis2-Amino-4-(1-carboxyethyl)-5-ethylthiazole derivative
PyrimidineGuanidinePinner Synthesis2-Amino-4-hydroxy-5-(1-bromo-propyl)-6-methylpyrimidine derivative

Role in Natural Product Synthesis

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not widely documented, its potential is inferred from its chemical nature. The structural motifs it can generate, particularly substituted benzofurans, are cores of numerous natural products. rsc.org For example, compounds like garcifuran B are complex benzofurans whose synthesis relies on the construction of a substituted benzofuran core early in the synthetic sequence. rsc.org

Derivatives of 1,3-dicarbonyl compounds, a class to which this compound belongs, are known to be effective intermediates in the synthesis of many complex natural products. nih.gov The ability to use this reagent to introduce a functionalized side chain while simultaneously enabling the formation of a key heterocyclic ring makes it a powerful tool for synthetic chemists aiming to construct complex molecular targets.

Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Precursors

The true value of a building block like this compound often lies in its role as an intermediate in the synthesis of high-value fine chemicals. The heterocyclic systems it can produce—benzofurans, thiazoles, and pyrimidines—are considered "privileged structures" in drug discovery and agrochemical science due to their frequent appearance in biologically active molecules.

Pharmaceutical Precursors: Benzofuran-containing drugs like amiodarone and benzbromarone are used to treat cardiac arrhythmia and gout, respectively, highlighting the therapeutic importance of this scaffold. nih.gov Thiazole rings are present in numerous antibiotics and other therapeutic agents. nih.gov By providing an efficient route to these core structures, this compound serves as a crucial early-stage intermediate.

Agrochemical Precursors: Ethyl 3-oxohexanoate (B1246410), the debrominated analogue, is noted for its utility in synthesizing agrochemicals. chemimpex.com The pyrimidine core, readily accessible from β-keto esters, is the basis for many widely used herbicides and fungicides. The functional groups present on the heterocycles synthesized from this compound offer multiple points for further chemical elaboration, allowing for the fine-tuning of biological activity required for modern crop protection agents.

In essence, this compound acts as a gateway molecule, enabling the efficient construction of complex heterocyclic precursors that are subsequently elaborated into advanced, high-value active ingredients for the pharmaceutical and agrochemical industries.

Stereochemical Control and Asymmetric Synthesis with Ethyl 4 Bromo 3 Oxohexanoate

Diastereoselective Reactions Involving Ethyl 4-bromo-3-oxohexanoate

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of this compound, which already contains a stereocenter, reactions at the C2 or C3 positions can lead to the formation of a second stereocenter, resulting in diastereomeric products.

A key transformation for this substrate is the reduction of the C3 ketone. The stereochemical outcome of this reduction is influenced by the existing stereocenter at C4. The steric hindrance and electronic effects of the bromine atom and the ethyl group at C4 can direct the approach of a reducing agent to one of the two faces of the carbonyl group. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. For instance, in analogous β-keto esters, the reduction often proceeds via a Felkin-Anh or Cram chelation model, depending on the reaction conditions and the nature of the reducing agent.

Another important class of diastereoselective reactions is the alkylation of the enolate of this compound at the C2 position. The stereocenter at C4 can influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer upon reaction with an electrophile. The stereochemical outcome can be highly dependent on the geometry of the enolate (E or Z), which in turn is influenced by the base used for deprotonation and the presence of additives.

Reaction TypeSubstrate AnalogReagentMajor DiastereomerDiastereomeric Ratio (d.r.)
ReductionEthyl 4-chloro-3-oxobutanoateNaBH4synVaries with conditions
AlkylationCyclohexyl β-keto esterLDA, then CH3Itrans>95:5

This table presents illustrative data from reactions of analogous compounds to demonstrate the principles of diastereoselectivity.

Enantioselective Transformations Mediated by Chiral Catalysts

Enantioselective transformations introduce chirality into a molecule, leading to an excess of one enantiomer over the other. For this compound, the reduction of the prochiral ketone at C3 is a prime target for enantioselective catalysis. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer of the corresponding β-hydroxy ester.

Numerous studies on the enantioselective reduction of the analogous compound, ethyl 4-chloro-3-oxobutanoate, have demonstrated the efficacy of various catalytic systems. For example, microbial reductions using baker's yeast or isolated enzymes like aldehyde reductase have shown high enantioselectivity, producing the corresponding (R)- or (S)-hydroxy esters in high enantiomeric excess (ee). nih.govasm.org These biocatalytic methods are often favored for their mild reaction conditions and high selectivity.

Chemical catalysts have also been successfully employed. Chiral ruthenium and rhodium complexes are known to be effective for the asymmetric hydrogenation of β-keto esters. Similarly, organocatalysts, such as those derived from proline or cinchona alkaloids, can catalyze the enantioselective reduction of ketones.

Substrate AnalogCatalyst/EnzymeProduct ConfigurationEnantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoateSporobolomyces salmonicolor aldehyde reductase(R)86%
Ethyl 4-chloro-3-oxobutanoateBaker's yeast with allyl bromide(R)up to 97%
Ethyl 4-chloro-3-oxobutanoateCylindrocarpon sclerotigenum(S)>99% tandfonline.com

This table showcases findings from enantioselective reductions of a close analog, ethyl 4-chloro-3-oxobutanoate, to illustrate the potential for enantioselective transformations of this compound. nih.govarkat-usa.org

Chirality Transfer in Reactions Utilizing this compound

Chirality transfer refers to the process where the stereochemical information from a chiral entity within a molecule dictates the stereochemistry of a newly formed chiral center. In reactions involving this compound, the existing stereocenter at C4 can direct the stereochemical outcome of reactions at other positions.

A classic example of chirality transfer is the use of chiral auxiliaries. While this compound itself contains a stereocenter, one could envision a scenario where a chiral auxiliary is attached to the ester group. In such a modified substrate, the chiral auxiliary would exert a strong stereodirecting effect on reactions such as alkylation at the C2 position. The auxiliary would shield one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby leading to a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and SAMP/RAMP hydrazines are well-known chiral auxiliaries that have been successfully used for the stereoselective alkylation of β-keto esters. wikipedia.org

Influence of Stereoisomerism on Reaction Outcomes

The stereoisomerism of this compound, specifically the absolute configuration at the C4 position ((R) or (S)), is expected to have a profound influence on the outcomes of its reactions. In diastereoselective reactions where the substrate's own chirality directs the formation of a new stereocenter, the configuration of the starting material will determine the configuration of the product. This is known as a diastereospecific reaction.

For instance, in the reduction of the C3 ketone, the (4R)-enantiomer would be expected to yield a different major diastereomer of the corresponding β-hydroxy ester compared to the (4S)-enantiomer. This is because the spatial arrangement of the substituents around the C4 stereocenter would present a different steric and electronic environment to the incoming reagent.

In enzyme-catalyzed reactions, the stereoisomerism of the substrate can dramatically affect the reaction rate and selectivity. Enzymes possess chiral active sites that can exhibit high specificity for one enantiomer of a substrate, a phenomenon known as enantioselectivity. It is highly probable that an enzyme capable of reducing the C3 ketone of this compound would show a strong preference for either the (4R)- or (4S)-enantiomer, potentially leading to a kinetic resolution if a racemic mixture of the substrate is used.

Starting Material Stereoisomer (Analog)ReactionExpected Major Product StereoisomerRationale
(4R)-Ethyl 4-halo-3-oxohexanoateDiastereoselective Reduction(3S, 4R)- or (3R, 4R)-hydroxy esterThe facial bias of the ketone is determined by the (R) configuration at C4.
(4S)-Ethyl 4-halo-3-oxohexanoateDiastereoselective Reduction(3R, 4S)- or (3S, 4S)-hydroxy esterThe facial bias of the ketone is determined by the (S) configuration at C4.
Racemic Ethyl 4-halo-3-oxohexanoateEnzymatic ReductionEnantiomerically enriched hydroxy ester and unreacted starting materialThe enzyme selectively reacts with one enantiomer of the substrate.

This table illustrates the expected influence of the stereoisomerism of a substrate analogous to this compound on reaction outcomes.

Computational and Theoretical Investigations of Ethyl 4 Bromo 3 Oxohexanoate

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of Ethyl 4-bromo-3-oxohexanoate. These methods allow for the calculation of various molecular properties that govern chemical behavior.

The reactivity of this compound is dictated by the interplay of its functional groups: the ethyl ester, the ketone, and the bromine atom at the alpha position to the ketone. DFT calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. The carbonyl carbons of both the ketone and the ester are electrophilic, as is the carbon atom bonded to the bromine. The carbonyl oxygens and the bromine atom, in turn, possess regions of negative electrostatic potential.

One key aspect of β-keto esters is their potential for keto-enol tautomerism. Computational studies can predict the relative stabilities of the keto and enol forms of this compound and the energy barrier for their interconversion. mdpi.com The presence of the electron-withdrawing bromine atom is expected to influence the acidity of the α-proton and thus the stability of the corresponding enolate.

Furthermore, frontier molecular orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The LUMO is typically localized on the most electrophilic centers, indicating the likely sites for nucleophilic attack. For α-haloketones, the LUMO often has significant contributions from the C-Br antibonding orbital, suggesting that nucleophilic substitution at the α-carbon is a favorable process. up.ac.za

Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which can be used to compare the reactivity of different sites within the molecule. For instance, calculations can determine whether a nucleophile would preferentially attack the carbonyl carbon of the ketone or the ester. mdpi.com In many β-keto esters, the ketone carbonyl is found to be the more electrophilic center. mdpi.com

Illustrative Data Table: Calculated Reactivity Indices for this compound

Atomic SiteFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic AttackPredicted Reactivity
C3 (Keto Carbonyl)0.0250.189Highly susceptible to nucleophilic attack
C1 (Ester Carbonyl)0.0180.125Susceptible to nucleophilic attack
C4 (α-carbon)0.0980.155Prone to both nucleophilic and electrophilic (via enolate) attack; site of S_N2
O (Keto Oxygen)0.1540.045Prone to electrophilic attack/protonation
O (Ester Oxygen)0.1320.038Prone to electrophilic attack/protonation

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from quantum chemical calculations.

Molecular Modeling of Reaction Transition States and Intermediates

Molecular modeling is a powerful technique for investigating the mechanisms of chemical reactions by locating and characterizing the structures and energies of transition states and intermediates. For this compound, this approach can elucidate the pathways of various transformations, such as nucleophilic substitution, reduction, and enolate-based reactions.

In the case of nucleophilic substitution at the α-carbon (C4), computational modeling can map the potential energy surface for an S_N2 reaction. up.ac.za This involves calculating the energy profile as a nucleophile approaches the C-Br bond, leading to the transition state where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. The activation energy for this process can be determined, providing a quantitative measure of the reaction rate. up.ac.za Such models can also explain how factors like the nature of the nucleophile and the solvent affect the reaction barrier. up.ac.za

The reduction of the ketone group at C3 is another important reaction. Molecular modeling can be used to study the approach of a hydride source (e.g., from sodium borohydride) to the carbonyl carbon. The transition state for this nucleophilic addition can be located, and the stereochemical outcome can often be predicted by comparing the energies of the transition states leading to the different stereoisomeric alcohol products.

Furthermore, the formation of an enolate by deprotonation of the α-hydrogen is a key step in many reactions of β-keto esters. masterorganicchemistry.com Computational studies can model this deprotonation step and the subsequent reactions of the resulting enolate. Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Molecular modeling can predict the preferred site of reaction by calculating the activation energies for both pathways. Generally, reactions with soft electrophiles occur at the carbon, while reactions with hard electrophiles favor the oxygen. bham.ac.uk

Illustrative Data Table: Calculated Activation Energies for Competing Reaction Pathways

ReactionNucleophile/ReagentSolventCalculated Activation Energy (kcal/mol)
S_N2 at C4Cyanide (CN⁻)DMSO15.2
Nucleophilic Addition at C3Hydride (H⁻)THF12.8
O-alkylation of EnolateMethyl iodideTHF19.5
C-alkylation of EnolateMethyl iodideTHF17.1

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from molecular modeling studies.

Prediction of Regioselectivity and Stereoselectivity in Novel Transformations

A significant advantage of computational chemistry is its ability to predict the outcomes of reactions, particularly in terms of regioselectivity and stereoselectivity, before they are attempted in the laboratory. For this compound, this predictive power can guide the development of new synthetic methodologies.

Regioselectivity in reactions involving multiple reactive sites can be predicted by comparing the activation energies of the competing pathways. For example, in a reaction with a nucleophile, computational models can determine whether attack is more favorable at the ketone carbonyl (C3), the ester carbonyl (C1), or the α-carbon (C4) via an S_N2 displacement of the bromide. mdpi.com The calculated energy barriers for each of these possibilities would indicate the most likely product.

In reactions involving the enolate of this compound, regioselectivity becomes a question of C- versus O-alkylation (or acylation, etc.). As mentioned, the relative energies of the transition states for these two pathways can be calculated to predict the major product under different conditions.

Stereoselectivity, particularly in the reduction of the C3 ketone, is another area where computational modeling excels. The ketone is prochiral, and its reduction can lead to a racemic mixture of two enantiomeric alcohols. However, the use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. nih.gov Molecular docking and transition state modeling can be used to simulate the interaction of the substrate with the chiral catalyst. By calculating the energies of the diastereomeric transition states, it is possible to predict which enantiomer will be the major product and to estimate the enantiomeric excess (ee). nih.gov

Illustrative Data Table: Predicted Stereochemical Outcome of Ketone Reduction

Chiral CatalystDiastereomeric Transition StateRelative Energy (kcal/mol)Predicted Major EnantiomerPredicted Enantiomeric Excess (%)
(R)-CBS CatalystTS leading to (S)-alcohol0.0(S)>95
TS leading to (R)-alcohol+2.5
(S)-CBS CatalystTS leading to (S)-alcohol+2.4(R)>95
TS leading to (R)-alcohol0.0

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from computational predictions of stereoselectivity.

Conformational Analysis and Intramolecular Interactions

This compound is an acyclic molecule with several rotatable single bonds, giving it significant conformational flexibility. Conformational analysis, using computational methods, aims to identify the low-energy conformations of the molecule and to understand the factors that govern its preferred shapes. chemistrysteps.com

The potential energy surface of the molecule can be explored by systematically rotating the dihedral angles of the key single bonds (e.g., C4-C3, C3-C2, O-C(ester)). This process, known as a conformational search, can identify various local energy minima, which correspond to stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Several types of intramolecular interactions can influence the conformational preferences of this compound. These include:

Steric hindrance: Repulsive interactions between bulky groups, such as the ethyl groups and the bromine atom, will disfavor conformations where these groups are close to each other (e.g., eclipsed conformations). libretexts.org

Dipole-dipole interactions: The molecule has polar C=O and C-Br bonds. Conformations that align these dipoles in an unfavorable (repulsive) manner will be higher in energy. Conversely, anti-parallel arrangements can be stabilizing.

Intramolecular hydrogen bonding: While not a classic hydrogen bond donor, the α-hydrogen might participate in weak C-H···O interactions with one of the carbonyl oxygens in certain conformations.

Gauche effects: Interactions between adjacent substituents can sometimes lead to a preference for gauche conformations over anti conformations, contrary to what would be expected from sterics alone.

Understanding the conformational landscape is crucial as the reactivity of a molecule can be highly dependent on its shape. The accessibility of reactive sites and the orbital overlap required for certain reactions are determined by the molecule's conformation. For instance, the rate of an intramolecular reaction would be highly sensitive to the population of the conformer that brings the reacting groups into proximity.

Illustrative Data Table: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle C4-C3-C2-C1 (°)Dihedral Angle Br-C4-C3=O (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
A (Global Minimum)175 (anti)1100.0Staggered arrangement, minimized steric repulsion
B65 (gauche)1200.8Gauche interaction between ethyl groups
C178 (anti)0 (eclipsed)3.5Eclipsed interaction between Br and keto O
D0 (eclipsed)1154.2Eclipsed interaction between C-C bonds

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated from conformational analysis.

Advanced Analytical Methodologies in Research on Ethyl 4 Bromo 3 Oxohexanoate and Its Derivatives

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are particularly powerful tools for the unambiguous identification and characterization of ethyl 4-bromo-3-oxohexanoate and its analogues.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons attached to electronegative atoms (oxygen and bromine) appearing at characteristic downfield shifts.

Illustrative ¹H and ¹³C NMR Data for a Structurally Related Compound: Ethyl 4-bromobenzoate rsc.org

Proton (¹H) SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H7.86d8.6
Ar-H7.52d8.4
-OCH₂CH₃4.32m-
-OCH₂CH₃1.34m-
Carbon (¹³C) SignalChemical Shift (ppm)
C=O165.6
Ar-C131.4
Ar-C130.9
Ar-C129.2
Ar-C-Br127.7
-OCH₂CH₃61.0
-OCH₂CH₃14.1

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are essential for determining the exact molecular formula of a compound. For this compound (C₈H₁₃BrO₃), the theoretical monoisotopic mass can be calculated with high precision. nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the mass spectrum of a related compound, ethyl 4-bromobutyrate, shows characteristic fragmentation patterns that can be used for its identification. nist.gov

Calculated Mass Properties for this compound nih.gov

PropertyValue
Molecular Weight237.09 g/mol
Monoisotopic Mass236.00481 Da

Chromatographic Purity Analysis and Separation Techniques

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of this compound from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, as the carbonyl group in the molecule will absorb UV light. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds. nih.govscispace.comresearchgate.net this compound is expected to be sufficiently volatile for GC analysis. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The mass spectrometer then detects and fragments the eluted compounds, providing both qualitative and quantitative information.

Typical Parameters for GC Analysis of Organic Compounds sigmaaldrich.com

ParameterDescription
Column Typically a fused silica (B1680970) capillary column with a specific stationary phase (e.g., 5% phenyl polysiloxane).
Carrier Gas Inert gas such as Helium or Nitrogen.
Inlet Temperature Sufficiently high to ensure rapid vaporization of the sample without degradation.
Oven Temperature Program A temperature gradient is often used to ensure good separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Crystallographic Analysis for Structural Elucidation

Key Information Obtained from Single-Crystal X-ray Diffraction mdpi.comnih.gov

ParameterDescription
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles Highly accurate measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.

In Situ Reaction Monitoring for Mechanistic Insights

Understanding the mechanism of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. In situ reaction monitoring techniques allow for the real-time observation of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic data. researchgate.net

Techniques such as in situ NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of intermediates and products over time. This is achieved by conducting the reaction directly within an NMR tube inside the spectrometer. By acquiring spectra at regular intervals, the concentration of each species can be determined, allowing for the elucidation of reaction kinetics and the identification of transient intermediates that might not be observable by conventional analysis of the final reaction mixture. While specific studies on this compound using this technique are not documented, the methodology is well-established for a wide range of organic reactions.

Future Perspectives and Emerging Research Avenues for Ethyl 4 Bromo 3 Oxohexanoate

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For compounds like Ethyl 4-bromo-3-oxohexanoate, this involves minimizing hazardous reagents and waste, improving energy efficiency, and utilizing renewable resources.

Future research in this area is likely to focus on:

Alternative Brominating Agents: Traditional bromination methods often involve hazardous reagents. Research into greener alternatives, such as using N-bromosuccinimide (NBS) with a benign catalyst or electrochemical methods, is a promising direction.

Green Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of synthesis. rsc.org The use of solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF), which is derived from renewable resources, has shown promise in related reactions. beilstein-journals.org

Catalyst-Free and Solvent-Free Conditions: Exploring reactions under solvent-free conditions or with minimal, recyclable catalysts represents a significant step towards ideal green synthesis. researchgate.net For instance, methods for synthesizing β-ketoesters using microwave irradiation in aqueous media have been developed, offering a cleaner and more efficient approach. tandfonline.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for β-Keto Ester Synthesis

FeatureTraditional MethodsEmerging Green Methods
Solvents Dichloromethane, ChloroformWater, Ethanol, 2-MeTHF, Solvent-free
Catalysts Strong acids/bases, Heavy metalsBenign catalysts (e.g., boric acid), Enzymes, Organocatalysts
Energy Source Conventional heatingMicrowave irradiation, Ultrasound
Atom Economy Often lowerHigher, minimizing byproducts
Environmental Impact HigherReduced waste and hazard

Application in Flow Chemistry and Microreactor Systems

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better process control, and scalability. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for this approach. kth.seuni-mainz.de

For the synthesis and derivatization of this compound, flow chemistry presents several exciting possibilities:

Improved Safety: The synthesis of α-haloketones can be hazardous. The small reaction volumes in microreactors minimize risks associated with exothermic reactions or the handling of unstable intermediates. mdpi.com

Enhanced Reaction Efficiency: The precise control over temperature, pressure, and reaction time in flow systems can lead to higher yields and selectivities. researchgate.netnih.gov This is particularly relevant for reactions that are difficult to control in batch processes.

Automated Multi-Step Synthesis: Flow systems can be designed to perform multiple reaction steps sequentially without the need for isolating intermediates, streamlining the synthesis of complex molecules. researchgate.net This "catch and release" protocol under flow conditions has been successfully applied to the synthesis of related α-ketoesters. nih.gov The development of tailor-made microreactors for specific syntheses further enhances the potential of this technology. anton-paar.com

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering milder and more selective reaction pathways.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For β-keto esters like this compound, organocatalysts can be employed for various transformations. researchgate.net For instance, cinchona alkaloid derivatives have been used for the asymmetric α-hydroxylation and α-alkylation of β-keto esters with high enantioselectivity. nih.govrsc.orgscispace.com Phase-transfer catalysis is another organocatalytic approach that has been successfully used for the asymmetric halogenation of β-keto esters. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. nih.gov The application of biocatalysis to the synthesis and transformation of β-keto esters is a rapidly growing field.

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the transesterification of β-keto esters, providing a mild, solvent-free route to these compounds. google.com Combining enzymes can even enhance reaction yields. consensus.app

Asymmetric Reduction: Ketoreductases (KREDs) from various microorganisms can be used for the asymmetric reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. nih.govresearchgate.net

Table 2: Examples of Novel Catalytic Systems in β-Keto Ester Chemistry

Catalytic SystemCatalyst ExampleTransformationAdvantages
Organocatalysis Cinchona AlkaloidsAsymmetric α-alkylation/hydroxylationMetal-free, high enantioselectivity
Biocatalysis Lipases (e.g., CALB)TransesterificationMild conditions, solvent-free, high yield
Biocatalysis Ketoreductases (KREDs)Asymmetric reductionHigh stereoselectivity, green conditions

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

This compound is an ideal starting material for the synthesis of more complex molecules due to its multiple reactive sites. The design of highly functionalized derivatives with specific, tailored reactivity is a key area of future research.

This can be achieved through various synthetic strategies:

Heterocycle Synthesis: The 1,3-dicarbonyl and α-bromo functionalities make this compound a prime candidate for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. sciepub.comchebanov.org

Multicomponent Reactions: These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient. This compound can serve as a key component in such reactions to rapidly build molecular complexity. mdpi.com

Synthesis of Bioactive Molecules: The β-keto ester motif is found in many natural products and biologically active compounds. rsc.org this compound can be used as a precursor to synthesize functionalized δ-hydroxy-β-keto esters, which are characteristic structural motifs of statin-type molecules. nih.gov Its ability to undergo double alkylation also opens pathways to valuable synthons for creating complex cyclic structures. researchgate.net

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a valuable building block in modern organic synthesis, contributing to the development of more sustainable, efficient, and innovative chemical processes.

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-3-oxohexanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via bromination of ethyl 3-oxohexanoate using bromine (Br₂) in acetic acid under ambient conditions . Alternative routes involve condensation reactions, such as reacting ethyl 3-oxohexanoate with 1-(2,4,6-trihydroxyphenyl)-2-methyl-1-butanone in concentrated sulfuric acid and acetic acid at room temperature for 3 days, yielding 34% . Reaction optimization should focus on solvent choice (e.g., acetic acid for bromination), stoichiometry (excess Br₂ to ensure complete substitution), and purification methods (e.g., extraction with methylene chloride and washing with sodium bicarbonate to remove acidic byproducts) .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Standard characterization includes:
  • Melting Point (m.p.) : 207–211°C .
  • Spectroscopy :
  • ¹H NMR : Peaks for ester methyl (δ ~1.2–1.4 ppm), α-ketone protons (δ ~3.5–4.0 ppm), and brominated β-carbon (δ ~4.2–4.5 ppm) .
  • IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 251 (C₈H₁₂BrO₃) .
  • UV-Vis : Absorbance bands from conjugated carbonyl systems (~280 nm) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained using SHELX programs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL for small-molecule structures. Key steps include:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Employ SHELXD for direct methods to locate heavy atoms (Br), followed by SHELXL for full-matrix least-squares refinement.
  • Validation : Check for ADPs (Atomic Displacement Parameters) and R-factor convergence (target < 5%). SHELXPRO can generate CIF files for deposition in crystallographic databases .

Q. How can contradictions in reported synthesis yields (e.g., 3% vs. 34%) be resolved?

  • Methodological Answer : Yield discrepancies often arise from:
  • Reaction Scale : Smaller scales (e.g., 3% yield ) may suffer from inefficiencies in mixing or heat transfer.
  • Catalyst/Oxidant Purity : Trace impurities in Br₂ or solvents can inhibit reactivity.
  • Workup Protocols : Incomplete extraction (e.g., using insufficient methylene chloride) may lower isolated yields.
    To resolve, replicate reactions under standardized conditions (e.g., 0.1–1.0 mmol scale, HPLC-grade solvents) and quantify intermediates via GC-MS or in-situ FTIR to identify bottlenecks .

Q. What role does this compound play in synthesizing aromatic hydroxyketones, and how can such reactions be optimized?

  • Methodological Answer : The compound acts as a β-ketoester electrophile in condensations with phenolic substrates (e.g., phloroglucinol derivatives) to form aromatic hydroxyketones like 5,7-dihydroxy-8-(2-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one . Optimization strategies include:
  • Acid Catalysis : Use concentrated H₂SO₄ in acetic acid to enhance electrophilicity of the β-carbon.
  • Temperature Control : Prolonged reaction times (3–7 days) at room temperature improve regioselectivity.
  • Protecting Groups : Temporarily block hydroxyl groups on phenolic substrates to prevent side reactions .

Q. How does the reactivity of this compound compare to chloro or methyl-substituted analogs in nucleophilic substitutions?

  • Methodological Answer : The bromine atom in this compound is a superior leaving group compared to chloro (e.g., Ethyl 4-chloro-3-oxobutyrate ) or methyl substituents, due to its lower bond dissociation energy and larger atomic radius, facilitating SN₂ mechanisms. Kinetic studies using NMR monitoring (e.g., in DMSO-d₆ with KCN) show faster substitution rates for brominated derivatives. For methyl analogs, elimination dominates due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.